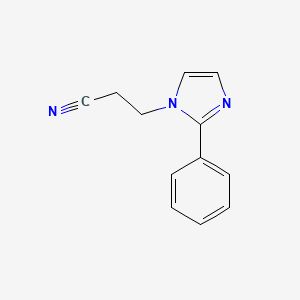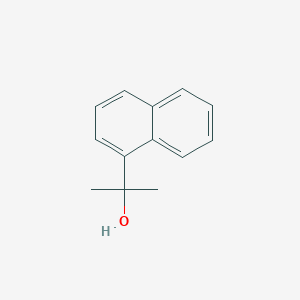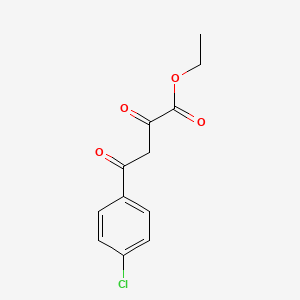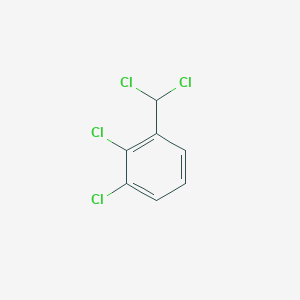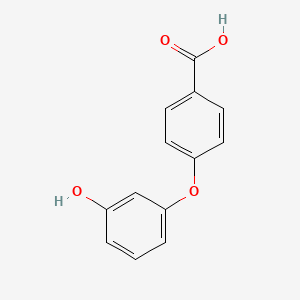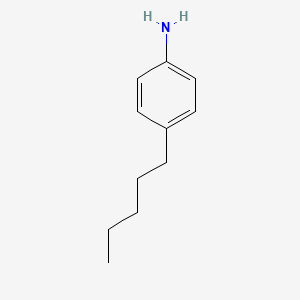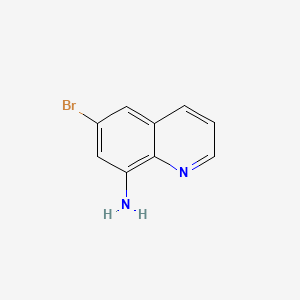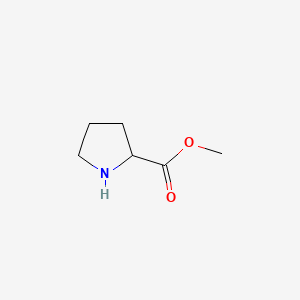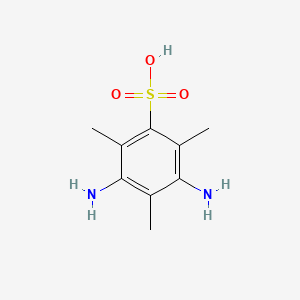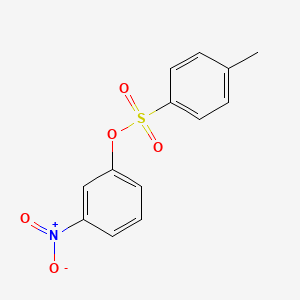
Trichlorure de méthylgermanium
Vue d'ensemble
Description
It is a clear, pale yellow liquid that is sensitive to moisture and reacts violently with water . This compound is primarily used as a precursor in various chemical syntheses and has applications in both research and industry.
Applications De Recherche Scientifique
Methylgermanium trichloride has several scientific research applications:
Surface Chemistry: It is involved in the photo-chemical adsorption of organo-germanium on hydrogen-terminated silicon surfaces using xenon excimer light.
Material Science: It is used in the preparation of germanium-containing polymers and materials with unique electronic properties.
Safety and Hazards
Methylgermanium trichloride is highly flammable and causes severe skin burns and eye damage . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled with personal protective equipment, including chemical impermeable gloves . It should be stored in a well-ventilated place and kept tightly closed .
Mécanisme D'action
Target of Action
Methylgermanium trichloride, also known as Methyltrichlorogermane, is primarily used as a precursor for the synthesis of five-coordinated spirocyclic anionic methylgermanates . It is also involved in the photo-chemical adsorption of organo-germanium on a hydrogen terminated atomically flat silicon surface using xenon excimer light . Therefore, the primary targets of Methylgermanium trichloride are these specific biochemical structures and processes.
Mode of Action
For instance, it reacts with catechol to synthesize five-coordinated spirocyclic anionic methylgermanates . In the process of photo-chemical adsorption, Methylgermanium trichloride interacts with organo-germanium on a hydrogen terminated atomically flat silicon surface .
Biochemical Pathways
The biochemical pathways affected by Methylgermanium trichloride are those involved in the synthesis of five-coordinated spirocyclic anionic methylgermanates and the photo-chemical adsorption of organo-germanium
Pharmacokinetics
It is known that methylgermanium trichloride is a liquid substance that is sensitive to moisture and reacts violently with water . This suggests that its bioavailability could be influenced by its physical state and reactivity.
Result of Action
The molecular and cellular effects of Methylgermanium trichloride’s action are the synthesis of five-coordinated spirocyclic anionic methylgermanates and the photo-chemical adsorption of organo-germanium . These processes could potentially have various applications in the field of materials science and nanotechnology.
Action Environment
The action, efficacy, and stability of Methylgermanium trichloride can be influenced by environmental factors such as temperature, light, and the presence of other chemicals . For instance, it is sensitive to moisture and reacts violently with water . Therefore, it should be stored in a cool, dry place away from heat and open flames .
Analyse Biochimique
Cellular Effects
Methylgermanium trichloride is known to be highly reactive and can cause severe skin burns and eye damage . The specific effects of this compound on various types of cells and cellular processes are not well-documented. It is likely that Methylgermanium trichloride influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Methylgermanium trichloride is known to react violently with water , indicating that it may degrade over time in aqueous environments
Méthodes De Préparation
Methylgermanium trichloride can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride (GeCl₄) with methylmagnesium chloride (CH₃MgCl) in an ether solution. The reaction proceeds as follows:
GeCl4+CH3MgCl→CH3GeCl3+MgCl2
This reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process . Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to ensure the desired purity of the final product.
Analyse Des Réactions Chimiques
Methylgermanium trichloride undergoes various chemical reactions, including:
Hydrolysis: When exposed to water, it hydrolyzes to form methylgermanium oxide and hydrochloric acid.
Substitution Reactions: It can react with nucleophiles, such as alcohols or amines, to replace the chlorine atoms with other functional groups.
Reduction: It can be reduced to form methylgermanium hydride (CH₃GeH₃) using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to prevent unwanted side reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Methylgermanium trichloride can be compared with other organogermanium compounds, such as:
Ethylgermanium trichloride (C₂H₅GeCl₃): Similar in structure but with an ethyl group instead of a methyl group.
Phenylgermanium trichloride (C₆H₅GeCl₃): Contains a phenyl group, leading to different reactivity and applications.
Dimethylgermanium dichloride (CH₃)₂GeCl₂: Contains two methyl groups and two chlorine atoms, offering different chemical properties and uses.
Methylgermanium trichloride is unique due to its specific reactivity and applications in the synthesis of germanium-containing compounds and materials .
Propriétés
IUPAC Name |
trichloro(methyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl3Ge/c1-5(2,3)4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFXFMQVSDTSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl3Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90244032 | |
| Record name | Trichloromethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90244032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
993-10-2 | |
| Record name | Germane, trichloromethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=993-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloromethylgermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloromethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90244032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloromethylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


